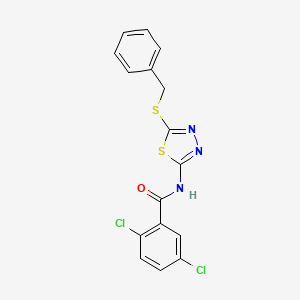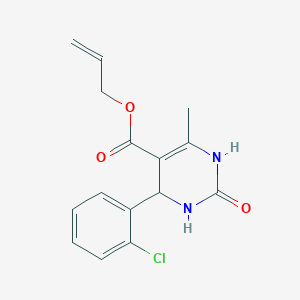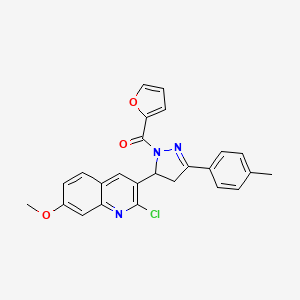
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is a compound that belongs to a class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been studied for their potential use in various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the formation of the thiadiazole ring followed by various functionalization reactions. For example, the synthesis of N-substituted benzamide derivatives with a thiadiazole scaffold can be achieved through a microwave-assisted, solvent-free method, which is a facile and efficient approach . The synthesis of other related compounds, such as 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, demonstrates the reactivity of the cyanomethylene functionality, which can be exploited to construct new heterocycles . These methodologies highlight the versatility of thiadiazole chemistry in creating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the thiadiazole core.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo a range of chemical reactions, including ring-opening reactions to produce intermediates that can react with nucleophiles to form esters or amides . These reactions can be further utilized to synthesize heterocyclic analogs with potential biological activities. The reactivity of the thiadiazole ring can also be harnessed to create compounds with insecticidal activity, as demonstrated by the synthesis of compounds with high efficacy against the cotton leaf worm .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by the nature of the substituents on the thiadiazole ring. These properties can be predicted using computational tools such as QikProp, which can provide insights into absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . Such predictions are crucial for assessing the drug-like behavior of these compounds and their suitability for further development as therapeutic agents.
科学的研究の応用
Organic N-Halogen Compounds and Herbicides
Research on organic N-halogen compounds, such as N-benzimidoylsulfilimines, highlights the synthetic pathways that could potentially apply to the synthesis of thiadiazole derivatives. These studies often explore the transformation of these compounds into various heterocyclic structures, which are crucial in the development of novel organic compounds with potential applications in agriculture as herbicides or in pharmaceuticals as drug intermediates (Fuchigami & Odo, 1977). Similarly, research into dimethylpropynylbenzamides as a new group of herbicides underlines the agricultural applications of benzamide derivatives, suggesting that similar research could be conducted on thiadiazole benzamides for herbicidal activities (Viste, Cirovetti, & Horrom, 1970).
Anticancer and Antibacterial Activities
A significant area of research focuses on the synthesis of thiadiazole derivatives for their potential antibacterial and anticancer activities. Studies on N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives, for instance, have shown promising antibacterial activities against various Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of thiadiazole derivatives (Foroumadi et al., 2007). Additionally, research into microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated significant anticancer activities, providing a basis for the development of novel anticancer agents utilizing similar thiadiazole and benzamide frameworks (Tiwari et al., 2017).
特性
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRZQTSBINNUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)
![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)


![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524969.png)
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524973.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)
![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)
![N-isobutyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2524980.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)